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Introduction

Nodosin, a natural diterpenoid compound, has garnered significant interest in the field of
oncology for its potent anti-tumor properties. Transcriptomic analysis of cells treated with
Nodosin has revealed its profound impact on gene expression, leading to the modulation of
critical signaling pathways involved in cancer cell proliferation, survival, and death. These
application notes provide a comprehensive overview of the transcriptomic effects of Nodosin
and detailed protocols for conducting similar analyses, aimed at researchers and professionals
in drug development.

Data Presentation: Differentially Expressed Genes
in Colorectal Cancer Cells

Transcriptomic studies, primarily in colorectal cancer (CRC) cell lines such as SW480, have
identified a significant number of differentially expressed genes (DEGS) following Nodosin
treatment. In one such study, 205 genes were found to be upregulated and 376 were
downregulated.[1] The following tables summarize the key DEGSs, providing a clear comparison
of their expression changes.
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Table 1: Key Upregulated Genes in SW480 Cells Treated with Nodosin

Gene Symbol Gene Name

Putative Function in
Cancer

Aldo-keto reductase family 1
AKR1C1

Drug metabolism, steroid

member C1 metabolism
Aldo-keto reductase family 1 ] ) ]
AKR1B10 Proliferation, chemoresistance
member B10
Oxidative stress-induced Induction of oxidative stress,
OSGIN1 N N
growth inhibitor 1 growth inhibition
Oxidative stress response,
HMOX1 Heme oxygenase 1 o )
apoptosis induction
CTSL Cathepsin L Autophagy, apoptosis

Table 2: Key Downregulated Genes in SW480 Cells Treated with Nodosin
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Putative Function in

Gene Symbol Gene Name
Cancer
o Whnt signaling, proliferation, cell
TCF4 Transcription factor 4 o
fate determination
_ _ Negative regulator of oxidative
TRIB3 Tribbles pseudokinase 3
stress response
] Scaffolding protein, cell
SNTB1 Syntrophin beta 1 ] )
signaling
KIF21B Kinesin family member 21B Mitosis, cell division
Mitogen-activated protein 38 MAPK signaling,
MAP2K6 . J . P p . I J
kinase kinase 6 inflammation, stress response
) Cell-cell adhesion, migration,
CDH11 Cadherin 11 ) )
invasion
) ) EGFR signaling, proliferation,
AREG Amphiregulin S
migration
) ) EGFR signaling, proliferation,
EREG Epiregulin

migration

Modulated Signaling Pathways

The transcriptomic alterations induced by Nodosin converge on several key signaling
pathways that are crucial for cancer progression.

o Oxidative Stress, Apoptosis, and Autophagy: Nodosin treatment leads to the downregulation
of TRIB3 and upregulation of OSGINL1, resulting in elevated levels of reactive oxygen
species (ROS) and oxidative stress.[1] This, in turn, upregulates HMOX1, a key enzyme in
the oxidative stress response that also promotes apoptosis.[1] Furthermore, the upregulation
of CTSL and LC3 indicates the induction of autophagy, a cellular self-degradation process
that can lead to cell death.[1]

o Wnt/(-catenin Signaling: Nodosin has been shown to inhibit the Wnt/B-catenin signaling
pathway, a critical pathway in colorectal carcinogenesis.[1] This is evidenced by the

© 2025 BenchChem. All rights reserved. 3/13 Tech Support


https://www.benchchem.com/product/b1247732?utm_src=pdf-body
https://www.benchchem.com/product/b1247732?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9353177/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9353177/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9353177/
https://www.benchchem.com/product/b1247732?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9353177/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1247732?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

downregulation of TCF4, a key transcription factor in this pathway, and other Wnt target
genes such as Axin2, cyclin D1, and survivin.

o PI3K/AKT Signaling: In hepatocellular carcinoma cells, Nodosin has been found to exert its
anti-proliferative effects by modulating the ERCC6L/PI3K/AKT axis.

The interplay of these pathways contributes to the overall anti-cancer effects of Nodosin,
including inhibition of proliferation and induction of programmed cell death.

Experimental Protocols

The following section provides detailed protocols for key experiments involved in the
transcriptomic analysis of Nodosin-treated cells.

Protocol 1: Cell Culture and Nodosin Treatment

This protocol outlines the procedure for culturing SW480 colorectal cancer cells and treating
them with Nodosin for subsequent RNA extraction.

Materials:

e SW480 human colorectal adenocarcinoma cell line
e« DMEM (Dulbecco's Modified Eagle Medium)

o Fetal Bovine Serum (FBS)
 Penicillin-Streptomycin solution

* Nodosin

e DMSO (Dimethyl sulfoxide)

o 6-well tissue culture plates

o Phosphate-Buffered Saline (PBS)

Procedure:
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e Cell Culture:

o Culture SW480 cells in DMEM supplemented with 10% FBS and 1% Penicillin-
Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

o Passage the cells every 2-3 days or when they reach 80-90% confluency.
e Nodosin Stock Solution Preparation:
o Dissolve Nodosin in DMSO to prepare a stock solution of 10 mM.
o Store the stock solution at -20°C.
e Cell Seeding and Treatment:
o Seed SW480 cells in 6-well plates at a density of 2 x 10”5 cells per well.
o Allow the cells to adhere and grow for 24 hours.

o Prepare working solutions of Nodosin by diluting the stock solution in complete culture
medium. The final concentration of DMSO should not exceed 0.1%.

o The IC50 of Nodosin in SW480 cells is approximately 7.4 uM.[1][2] For transcriptomic
analysis, a concentration around the IC50 (e.g., 7.5 uM) or a slightly higher concentration
(e.g., 12 uM, as used in some functional assays) can be used.[1]

o Aspirate the medium from the wells and replace it with fresh medium containing the
desired concentration of Nodosin or vehicle control (medium with 0.1% DMSO).

o Incubate the cells for a specified duration (e.g., 24 or 48 hours).

Protocol 2: RNA Extraction

This protocol describes the extraction of total RNA from Nodosin-treated cells using a TRIzol-
based method.

Materials:

e TRIzol reagent
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e Chloroform

e Isopropanol

e 75% Ethanol (in RNase-free water)

o RNase-free water

* RNase-free microcentrifuge tubes

Procedure:

e Cell Lysis:

o After the treatment period, aspirate the medium from the 6-well plates.

o Wash the cells once with ice-cold PBS.

o Add 1 mL of TRIzol reagent to each well and incubate for 5 minutes at room temperature
to lyse the cells.

e Phase Separation:

[¢]

Transfer the cell lysate to an RNase-free microcentrifuge tube.

o

Add 0.2 mL of chloroform per 1 mL of TRIzol reagent.

[e]

Shake the tube vigorously for 15 seconds and incubate at room temperature for 3 minutes.

(¢]

Centrifuge the sample at 12,000 x g for 15 minutes at 4°C.

e RNA Precipitation:

o Carefully transfer the upper agueous phase (containing the RNA) to a new RNase-free
tube.

o Add 0.5 mL of isopropanol per 1 mL of TRIzol reagent used for the initial lysis.

o Incubate the mixture at room temperature for 10 minutes.
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o Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the
bottom of the tube.

 RNA Wash and Resuspension:

o

Discard the supernatant.

[e]

Wash the RNA pellet with 1 mL of 75% ethanol.

o

Centrifuge at 7,500 x g for 5 minutes at 4°C.

[¢]

Discard the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry the pellet.

[e]

Resuspend the RNA pellet in an appropriate volume of RNase-free water (e.g., 20-50 uL).

Incubate at 55-60°C for 10 minutes to aid dissolution.

[e]

e RNA Quality and Quantity Assessment:

o Determine the RNA concentration and purity (A260/A280 and A260/A230 ratios) using a
spectrophotometer (e.g., NanoDrop).

o Assess RNA integrity by running an aliquot on an Agilent Bioanalyzer or similar instrument.
An RNA Integrity Number (RIN) of = 7 is recommended for RNA sequencing.

Protocol 3: RNA Sequencing (lllumina Platform)

This protocol provides a general overview of the steps involved in preparing RNA-seq libraries
using the lllumina TruSeq Stranded mRNA Library Prep Kit.

Materials:

e lllumina TruSeqg Stranded mRNA Library Prep Kit
o Purified total RNA (100 ng - 1 ug)

e Magnetic stand

Procedure:
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MRNA Purification:
o Purify poly-A containing mRNA from the total RNA using oligo(dT) magnetic beads.
RNA Fragmentation:

o Fragment the purified mMRNA into smaller pieces using divalent cations under elevated
temperature.

First Strand cDNA Synthesis:

o Synthesize the first strand of cDNA from the fragmented RNA using reverse transcriptase
and random primers.

Second Strand cDNA Synthesis:

o Synthesize the second strand of cDNA using DNA Polymerase | and RNase H. During this
step, dUTP is incorporated instead of dTTP to achieve strand specificity.

End Repair and Adenylation:

o Repair the ends of the double-stranded cDNA fragments and add a single ‘A’ nucleotide to
the 3' ends.

Adapter Ligation:
o Ligate lllumina's sequencing adapters to the adenylated cDNA fragments.
Library Enrichment:

o Enrich the adapter-ligated cDNA fragments through a limited number of PCR cycles. The
polymerase used does not amplify the dUTP-containing second strand, thus preserving
the strand information of the original RNA.

Library Quantification and Quality Control:

o Quantify the final library concentration using a Qubit fluorometer or gPCR.
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o Assess the size distribution of the library using an Agilent Bioanalyzer.
e Sequencing:

o Pool the libraries and sequence them on an lllumina sequencing platform (e.g., NovaSeq,
NextSeq).

Protocol 4: Differential Gene Expression Analysis

This protocol outlines the basic steps for analyzing RNA-seq data to identify differentially
expressed genes using the DESeq2 package in R.

Prerequisites:

Raw sequencing data (FASTQ files)

A reference genome and annotation file (GTF)

R and RStudio installed

DESeq2 and other required Bioconductor packages installed

Procedure:

Quiality Control of Raw Reads:

o Use tools like FastQC to assess the quality of the raw FASTQ files.

Read Alignment:

o Align the quality-filtered reads to the reference genome using a splice-aware aligner such
as STAR or HISAT2.

Read Counting:

o Quantify the number of reads mapping to each gene using tools like featureCounts or
HTSeq. This will generate a count matrix with genes as rows and samples as columns.

Differential Expression Analysis with DESeq2:
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[e]

Import Data: Load the count matrix and sample metadata into R.

o Create DESegDataSet: Create a DESeqgDataSet object from the count matrix and
metadata, specifying the experimental design (e.g., ~ condition, where condition is
“"treated" or "control").

o Run DESeq: Run the DESeq() function, which performs normalization, dispersion
estimation, and statistical testing.

o Extract Results: Use the results() function to extract the differential expression results,
including log?2 fold change, p-value, and adjusted p-value (padj).

o Filter and Visualize: Filter the results based on a significance threshold (e.g., padj < 0.05)
and a log2 fold change cutoff (e.g., > 1 or < -1). Visualize the results using volcano plots
and heatmaps.

Mandatory Visualizations

The following diagrams illustrate key signaling pathways affected by Nodosin and the
experimental workflow for transcriptomic analysis.
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Caption: Signaling pathways modulated by Nodosin in cancer cells.
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Caption: Experimental workflow for transcriptomic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 12/13 Tech Support


https://www.benchchem.com/product/b1247732?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC9353177/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9353177/
https://pubmed.ncbi.nlm.nih.gov/35935881/
https://pubmed.ncbi.nlm.nih.gov/35935881/
https://www.benchchem.com/product/b1247732#transcriptomic-analysis-of-cells-treated-with-nodosin
https://www.benchchem.com/product/b1247732#transcriptomic-analysis-of-cells-treated-with-nodosin
https://www.benchchem.com/product/b1247732#transcriptomic-analysis-of-cells-treated-with-nodosin
https://www.benchchem.com/product/b1247732#transcriptomic-analysis-of-cells-treated-with-nodosin
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1247732?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1247732?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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